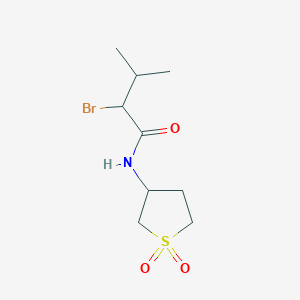
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide
Beschreibung
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide is a chemical compound with a unique structure that includes a bromine atom, a dioxothiolan ring, and a methylbutanamide group
Eigenschaften
Molekularformel |
C9H16BrNO3S |
|---|---|
Molekulargewicht |
298.2 g/mol |
IUPAC-Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-3-methylbutanamide |
InChI |
InChI=1S/C9H16BrNO3S/c1-6(2)8(10)9(12)11-7-3-4-15(13,14)5-7/h6-8H,3-5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XBNZHZZZSRVSTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC1CCS(=O)(=O)C1)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide typically involves the bromination of a precursor compound followed by the introduction of the dioxothiolan ring and the methylbutanamide group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.
Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties may reveal new drug candidates or lead compounds for medicinal chemistry.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular processes, enzyme activity, or receptor binding, depending on the context of its use
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(1,1-dioxothiolan-3-yl)benzamide
- 2-bromo-N-(1,1-dioxothiolan-3-yl)-N-(thiophen-2-ylmethyl)benzamide
Uniqueness
Compared to similar compounds, 2-Bromo-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methylbutanamide stands out due to its specific structural features and reactivity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


